Picolinic acid, 2-benzylhydrazide

Description

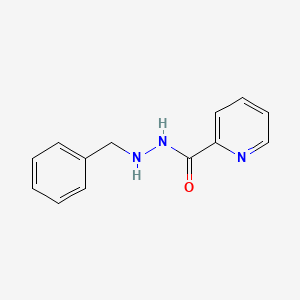

Picolinic acid, 2-benzylhydrazide (CAS: 13045-62-0) is a hydrazide derivative of picolinic acid (pyridine-2-carboxylic acid). Its molecular formula is C₁₃H₁₃N₃O, with a molecular weight of 227.267 g/mol . Structurally, it consists of a picolinic acid backbone substituted at the carboxylic acid position with a benzylhydrazide group (-NH-NH-CH₂-C₆H₅). This compound is also known by synonyms such as N′-benzylpyridine-2-carbohydrazide and 2-(benzylhydrazinyl)pyridine-1-ium-1-carboxylate .

Picolinic acid derivatives are recognized for their chelating properties, enabling interactions with metal ions through nitrogen and oxygen atoms .

Properties

CAS No. |

13045-62-0 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N'-benzylpyridine-2-carbohydrazide |

InChI |

InChI=1S/C13H13N3O/c17-13(12-8-4-5-9-14-12)16-15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) |

InChI Key |

MAUBFEHMBSQXMM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=N2 |

Other CAS No. |

13045-62-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Picolinic Acid, 4-Chloro-, Hydrazide

- Molecular Formula : C₆H₄ClN₃O₂ (exact structure unspecified in evidence).

- Key Features : Substituted with a chlorine atom at the 4-position of the pyridine ring, altering electronic properties and steric effects compared to the unsubstituted picolinic acid backbone .

- Applications: Limited data, but chlorinated analogs often exhibit enhanced stability and modified bioactivity due to electronegative substituents .

Isocarboxazid (Antidepressant)

- Structure : e-Methyl-S-isoxazolecarboxylic acid 2-benzylhydrazide.

- Key Features : Replaces the pyridine ring with an isoxazole ring, retaining the benzylhydrazide group.

- Applications: Clinically used as a monoamine oxidase inhibitor (MAOI) for treating depression. The isoxazole ring enhances CNS penetration, unlike picolinic acid derivatives, which may prioritize metal chelation .

5-(Trifluoromethyl)Picolinic Acid

- Structure : Pyridine-2-carboxylic acid with a trifluoromethyl (-CF₃) group at the 5-position.

- Key Features : The electron-withdrawing -CF₃ group increases acidity and enhances chelation strength toward transition metals (e.g., Ni²⁺, Co²⁺). This compound forms stable complexes used in materials science (e.g., OLEDs) and biochemistry .

- Contrast : Unlike 2-benzylhydrazide, this derivative lacks the hydrazide functional group, focusing instead on supramolecular interactions via the carboxylic acid .

2-Hydrazinobenzoic Acid Hydrochloride

- Molecular Formula : C₇H₈ClN₃O₂.

- Key Features: A benzoic acid derivative with a hydrazine group at the 2-position.

- Applications : Used in synthetic chemistry for coupling reactions; biological activity less documented compared to picolinic acid derivatives .

Comparative Data Table

Research Findings and Functional Differences

- Chelation Capacity: this compound binds metals via pyridine nitrogen and hydrazide oxygen/nitrogen, similar to 5-(trifluoromethyl)picolinic acid but with altered steric demands . 2-Hydrazinobenzoic acid lacks pyridine’s Lewis basicity, reducing metal affinity compared to picolinic derivatives .

Biological Activity :

- Isocarboxazid’s antidepressant action contrasts with picolinic acid derivatives, which are less studied for CNS effects but show promise in antimicrobial contexts .

- Hydrazide groups generally confer reactivity toward carbonyl-containing biomolecules, suggesting protease inhibition or DNA interaction .

Stability and Reactivity :

- Chlorinated and fluorinated derivatives (e.g., 4-Cl, 5-CF₃) exhibit enhanced metabolic stability and electronic modulation, impacting drug design and material science .

Q & A

Q. What are the recommended safety protocols for handling picolinic acid derivatives in laboratory settings?

Picolinic acid and its derivatives, such as 2-benzylhydrazide, require stringent safety measures due to acute oral toxicity (LD₅₀: 750 mg/kg in mice), skin corrosion, and severe eye damage . Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles. Use respiratory protection (e.g., N95 masks) during powder handling .

- Storage: Store in a ventilated, cool area away from oxidizers, acids, and bases. Use inert gas purging for moisture-sensitive derivatives .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed to prepare 2-benzylhydrazide derivatives of picolinic acid?

A typical synthesis involves:

Acyl Chloride Formation: React picolinic acid with thionyl chloride (SOCl₂) to generate 2-picolinoyl chloride.

Hydrazide Coupling: Treat the acyl chloride with benzylhydrazine in anhydrous tetrahydrofuran (THF) under nitrogen .

Purification: Crystallize the product using ethanol/water mixtures and confirm purity via HPLC (>98%) .

Optimization Tip: Adjust reaction time (4–12 hours) and solvent polarity (e.g., DMF vs. THF) to improve yields (60–85%) .

Q. How can researchers validate the structural integrity of synthesized 2-benzylhydrazide compounds?

Use a combination of analytical techniques:

- Spectroscopy: IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (benzyl protons at δ 7.2–7.4 ppm), and GC-MS (molecular ion peak matching theoretical mass) .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. What experimental designs are effective for studying the antiviral mechanisms of picolinic acid derivatives?

Key approaches include:

- In Vitro Viral Inhibition Assays: Use Vero E6 cells infected with SARS-CoV-2 or influenza A. Measure viral load reduction via qPCR after 48-hour treatment with picolinic acid (IC₅₀: 10–50 µM) .

- Metal Chelation Studies: Pre-incubate derivatives with Zn²⁺/Fe³⁺ and assess chelation efficacy via UV-Vis spectroscopy (λ = 280 nm shift) .

- Controls: Include untreated cells and kynurenine (a non-chelating tryptophan metabolite) as negative controls .

Q. How does picolinic acid modulate immune responses, and what assays are used to evaluate this?

Picolinic acid induces T-cell anergy (proliferation suppression without cytotoxicity) . Methodological steps:

T-Cell Isolation: Purify CD4⁺ T cells from murine splenocytes using magnetic beads.

Treatment: Expose cells to picolinic acid (100–500 µM) for 72 hours.

Assessment:

- Proliferation: ³H-thymidine incorporation.

- Anergy Markers: Flow cytometry for CTLA-4 and PD-1 upregulation .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of picolinic acid derivatives?

Focus on substituent effects:

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance metal chelation but may reduce solubility.

- Lipophilic Chains (e.g., isopentyl): Improve blood-brain barrier penetration (logP > 2.5) .

Example SAR Table:

| Derivative | Substituent Position | Bioactivity (IC₅₀, µM) | LogP |

|---|---|---|---|

| 2-Benzylhydrazide | 2 | 12.3 ± 1.5 | 1.8 |

| 5-Isopentyl | 5 | 8.9 ± 0.9 | 2.6 |

| Data adapted from . |

Q. What strategies resolve contradictions in reported toxicological data for picolinic acid derivatives?

Address discrepancies via:

- Dose-Response Curves: Test acute (24-hour) vs. chronic (7-day) exposure in human cell lines (e.g., HEK293).

- Metabolite Analysis: Use LC-MS to quantify picolinic acid vs. kynurenine ratios, as competing pathways may explain variability .

Methodological Best Practices

- Experimental Reproducibility: Follow protocols from peer-reviewed syntheses (e.g., thionyl chloride acylations ) and document reaction conditions (solvent, temperature, catalyst) meticulously.

- Data Validation: Cross-reference spectral data with published databases (e.g., NIST Chemistry WebBook) and report purity thresholds (e.g., HPLC ≥ 95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.